Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate
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Overview
Description
Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate: is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology: In biology, this compound has been studied for its potential as a bioactive molecule. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug discovery and development .
Medicine: In medicine, this compound has shown promise as a scaffold for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases .
Industry: In industry, this compound is used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials, making it valuable for various applications .
Mechanism of Action
The mechanism of action of methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2-oxa-7-azaspiro[4.4]nonane
- 2,7-diazaspiro[4.5]decane
Comparison: Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate is unique due to its specific functional groups and the presence of both oxygen and nitrogen atoms within its ring system. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)8-6-11-4-2-10(8)3-5-14-7-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLONKLDHJNQOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC12CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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